molecular formula C11H10N4O4 B10753349 Carbadox (Technical Grade)

Carbadox (Technical Grade)

Cat. No.: B10753349
M. Wt: 262.22 g/mol
InChI Key: OVGGLBAWFMIPPY-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbadox (Technical Grade) is a synthetic antibiotic belonging to the quinoxaline family. It is primarily used in veterinary medicine to control bacterial infections in swine, particularly swine dysentery and bacterial enteritis. The compound is known for its ability to promote growth and improve feed efficiency in pigs. due to its potential carcinogenic effects, its use is restricted in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbadox is synthesized through a multi-step chemical process. The synthesis begins with the formation of quinoxaline-2-carboxylic acid, which is then converted into its methyl ester. This intermediate undergoes a series of reactions, including nitration, reduction, and cyclization, to form the final product, carbadox. The reaction conditions typically involve the use of strong acids, bases, and organic solvents .

Industrial Production Methods: In industrial settings, carbadox is produced in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for precise control of temperature, pressure, and reaction time. The final product is purified through crystallization and filtration techniques to obtain technical-grade carbadox .

Chemical Reactions Analysis

Types of Reactions: Carbadox undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbadox has several applications in scientific research, including:

Mechanism of Action

Carbadox is often compared with other quinoxaline antibiotics, such as olaquindox and quinocetone. While all these compounds share a similar mechanism of action, carbadox is unique in its high efficacy against specific bacterial strains and its ability to promote growth in swine. its potential carcinogenic effects make it less favorable compared to other antibiotics .

Comparison with Similar Compounds

Carbadox remains a valuable compound in veterinary medicine and scientific research despite its limitations. Its unique properties and applications continue to make it a subject of interest in various fields.

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

methyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6-

InChI Key

OVGGLBAWFMIPPY-SDQBBNPISA-N

Isomeric SMILES

COC(=O)N/N=C\C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Canonical SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Origin of Product

United States

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